molecular formula C10H14O3 B2778775 (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS No. 120523-13-9

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B2778775
CAS No.: 120523-13-9
M. Wt: 182.219
InChI Key: FOEBAVBMMWYLTA-SSDOTTSWSA-N
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Description

Overview of Chiral Aryl Alcohols as Synthetic Intermediates and Chiral Building Blocks

Chiral aryl alcohols are a cornerstone of modern organic synthesis, prized for their utility as versatile synthetic intermediates and chiral building blocks. nih.gov These compounds are structurally characterized by a hydroxyl group attached to a stereogenic carbon which, in turn, is bonded to an aromatic ring. This arrangement makes them key precursors in the construction of a wide array of complex molecules.

Their importance is particularly pronounced in the pharmaceutical and fine chemical industries. nih.gov Many biologically active molecules and approved drugs contain the chiral secondary alcohol moiety. Consequently, the efficient and stereocontrolled synthesis of chiral aryl alcohols is a major focus of chemical research. They serve as starting materials for single-stereoisomer drugs or as powerful resolving agents to separate racemic mixtures. sigmaaldrich.cn

Methods for producing these valuable compounds are diverse and include the asymmetric reduction of corresponding ketones using biocatalysts or chiral metal complexes, and the enantioselective addition of organometallic reagents to aldehydes. Biocatalytic methods, in particular, are gaining traction as they offer high selectivity under environmentally benign conditions. nih.gov The application of chiral alcohols spans the synthesis of pharmaceuticals, agrochemicals, pheromones, and advanced materials like liquid crystals. nih.gov

Table 2: Examples of Chiral Aryl Alcohols as Building Blocks in Synthesis

Chiral Aryl Alcohol Application / Significance
(R)-1-Phenyl-1,2-ethanediol A versatile chiral building block for synthesizing pharmaceuticals and pheromones. nih.gov
(R)-(-)-2-Azido-1-(4-methoxyphenyl)ethanol Key intermediate in the stereoselective synthesis of (R)-(-)-Denopamine, a selective β1-adrenergic receptor agonist. researchgate.net
(R)-(–)-2-Hexanol Used in the preparation of key intermediates for the total synthesis of the antiviral glycolipid cycloviracin B₁. sigmaaldrich.cn

| (S)-1-Phenyl-1-propanol | Product of the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a model reaction for asymmetric catalysis. researchgate.net |

Significance of Enantiopure Compounds in Advanced Organic Synthesis

The synthesis of enantiopure compounds—molecules that exist as a single mirror image (enantiomer)—is a critical objective in advanced organic synthesis, particularly in the pharmaceutical industry. The significance lies in the chiral nature of biological systems; enzymes, receptors, and other proteins are themselves chiral, leading to stereospecific interactions with drug molecules. As a result, the two enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.

One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in the worst cases, cause severe adverse effects. The historical tragedy of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of enantiomeric purity. This event spurred the development of techniques for chiral separation and, more importantly, asymmetric synthesis—the direct synthesis of a single enantiomer.

Achieving high enantioselectivity is a fundamental goal, enabling the production of drugs that are more potent, selective, and safer. Modern synthetic methods, including asymmetric catalysis using chiral metal complexes or enzymes, allow for the efficient production of single-enantiomer compounds, avoiding the need for costly and often inefficient separation of racemic mixtures. nih.gov Beyond pharmaceuticals, enantiopure compounds are also crucial in materials science for the development of chiral polymers and liquid crystals with unique optical properties.

Historical Context of the 2,5-Dimethoxyphenyl Moiety in Organic Chemistry

The 2,5-dimethoxyphenyl structural unit has a rich history in organic and medicinal chemistry, largely centered on the exploration of its influence on pharmacological activity. This moiety is the chemical backbone for a class of phenethylamine (B48288) derivatives, often referred to as the "2C" series, which were first systematically synthesized and studied by Alexander Shulgin. nih.gov

Historically, research into this class of compounds was driven by a desire to understand their structure-activity relationships (SAR), particularly concerning their effects on the central nervous system. Compounds such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) became subjects of intense study. nih.govnih.gov These investigations revealed that the 2,5-dimethoxy substitution pattern, often in combination with a substituent at the 4-position, confers potent agonist activity at serotonin (B10506) 5-HT₂ receptors. nih.govwikipedia.org

Further research involved synthesizing and evaluating a wide range of analogs to probe how modifications to the core structure impacted receptor binding affinity and functional activity. This included creating conformationally restricted analogs and exploring various substituents on the phenyl ring and the ethylamine (B1201723) side chain. nih.govresearchgate.net For example, the synthesis of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives was undertaken to study how cyclization into morpholine (B109124) analogues affected adrenergic activity, revealing that the aromatic moiety was a key determinant of the pharmacological outcome. nih.gov This body of work has cemented the 2,5-dimethoxyphenyl moiety as a classic scaffold in medicinal chemistry for investigating drug-receptor interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2,5-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBAVBMMWYLTA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1r 1 2,5 Dimethoxyphenyl Ethan 1 Ol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has become an indispensable tool in modern organic synthesis for producing single-isomer chiral compounds. researchgate.net Enzymes, employed either as isolated proteins or within whole microbial cells, can catalyze reactions with exceptional levels of enantioselectivity and regioselectivity. mdpi.comnih.gov This avoids the need for complex chiral auxiliaries or metal catalysts often used in conventional asymmetric synthesis. For (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol, the primary biocatalytic strategies involve the asymmetric reduction of the prochiral ketone precursor, 1-(2,5-dimethoxyphenyl)ethanone, and the kinetic resolution of its racemic alcohol form.

The most direct enzymatic route to this compound is the asymmetric bioreduction of its corresponding ketone, 1-(2,5-dimethoxyphenyl)ethanone. nist.gov This transformation relies on ketoreductases (KREDs), a class of oxidoreductase enzymes, that stereoselectively transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. rsc.orgnih.gov

Whole-cell biotransformation is a widely used method that harnesses the metabolic machinery of microorganisms, such as bacteria and yeast, to perform desired chemical reactions. researchgate.net This approach is often cost-effective as it bypasses the need for enzyme purification and includes an inherent system for cofactor regeneration. researchgate.netresearchgate.net Various yeast strains, particularly from the Saccharomyces genus, are known for their ability to reduce ketones to chiral alcohols.

Research has demonstrated the effectiveness of different yeast species in the asymmetric reduction of substituted acetophenones. For instance, in the reduction of 4-methoxyacetophenone, a structurally related compound, Saccharomyces uvarum has been shown to produce the corresponding (S)-alcohol with high conversion and enantiomeric excess. researchgate.net Similar systems are applied for the synthesis of the target (R)-alcohol from 1-(2,5-dimethoxyphenyl)ethanone, where the specific microbial strain is selected based on its ability to produce the desired enantiomer. The selection of the biocatalyst is crucial, as different organisms or even different strains of the same species can exhibit opposite enantioselectivity.

Table 1: Example of Whole-Cell Bioreduction of an Analogous Substrate Data based on the bioreduction of 4-methoxyacetophenone to illustrate typical performance.

Biocatalyst Strain Substrate Product Conversion (%) Enantiomeric Excess (ee, %)
Saccharomyces uvarum 4-Methoxyacetophenone (S)-1-(4-methoxyphenyl)ethanol >99 >99

Source: Adapted from findings on analogous substrates. researchgate.net

For greater control and higher purity, isolated ketoreductases (KREDs) are frequently used. rsc.org These enzymes can be sourced from natural organisms or produced recombinantly, and extensive protein engineering efforts have generated libraries of KREDs with diverse substrate specificities and selectivities. google.com Using isolated enzymes eliminates potential side reactions from other cellular components and simplifies product purification. mdpi.com

The process requires an external system to regenerate the consumed NAD(P)H cofactor. mdpi.com A common approach is a substrate-coupled system, using a secondary alcohol like isopropanol (B130326) and a corresponding alcohol dehydrogenase, or an enzyme-coupled system, such as using glucose and glucose dehydrogenase (GDH). nih.govmdpi.com KREDs have been successfully applied to produce a wide range of chiral alcohols for pharmaceutical intermediates with excellent yields and enantiomeric excess often exceeding 99%. nih.gov

Table 2: Performance of Commercial Ketoreductases on Analogous Ketones

Enzyme Substrate Product Configuration Conversion (%) Enantiomeric Excess (ee, %)
KRED-132 Precursor for Dolastatin 10 (R)-alcohol 95 >99.5
KRED-108 Precursor for Fluoxetine (R)-alcohol 98 >99.5
CPADH Precursor for Talampanel (R)-alcohol 92 99.5

Source: Data from studies on pharmaceutical building blocks. nih.gov

The reaction medium can significantly impact the efficiency and selectivity of biocatalytic reductions. While aqueous buffers are common, the low solubility of hydrophobic substrates like 1-(2,5-dimethoxyphenyl)ethanone can limit reaction rates. Organic co-solvents can improve solubility but may denature the enzyme.

Deep eutectic solvents (DESs) have emerged as green and effective alternatives to traditional organic solvents. kneopen.com DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point. pharmaexcipients.comjuniperpublishers.com These solvents are often biodegradable, non-toxic, and can enhance enzyme stability and activity. mdpi.com Studies have shown that using DES as co-solvents in aqueous media can improve the catalytic performance of enzymes like lipases and reductases, leading to higher yields and enantioselectivity. mdpi.com The unique microenvironment provided by DES can help solubilize the substrate while maintaining the enzyme's active conformation. kneopen.com

An alternative to asymmetric reduction is the kinetic resolution of a racemic mixture of (1R,1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol. In this process, an enzyme selectively reacts with one enantiomer of the racemate, allowing the other to be isolated in high enantiomeric purity. nih.gov The maximum theoretical yield for the resolved substrate is 50%. mdpi.com

Lipases are the most commonly used enzymes for kinetic resolution due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. researchgate.netnih.gov The process typically involves an irreversible transesterification reaction where the lipase (B570770) selectively acylates one of the alcohol enantiomers using an acyl donor, such as vinyl acetate (B1210297). rsc.org

For example, in the resolution of racemic 1-(2,5-dimethoxyphenyl)ethan-1-ol, a lipase could selectively catalyze the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of (R)-1-(2,5-dimethoxyphenyl)ethan-1-ol and (S)-1-(2,5-dimethoxyphenyl)ethyl acetate can then be easily separated. The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E). nih.govrsc.org

Table 3: Example of Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol Data based on the resolution of (R,S)-1-(4-methoxyphenyl)ethanol to illustrate the methodology.

Lipase Acyl Donor Solvent Substrate ee (%) Conversion (%)
Novozym 40086 Vinyl Acetate n-Hexane 99.87 56.71

Source: Adapted from optimization studies on analogous substrates. nih.gov

Enzyme-Mediated Kinetic Resolution of Racemic Precursors

Optimization of Enzyme Activity and Enantioselectivity

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route for the synthesis of chiral alcohols. acsgcipr.orgrsc.org The optimization of these enzymatic reactions is crucial to achieve high conversion rates and excellent enantiomeric excess (ee). Strategies for enhancing enzyme performance can be broadly categorized into the modification of the enzyme itself and the optimization of reaction conditions. mdpi.com

Optimization of reaction conditions is another critical aspect. Key parameters that can be adjusted include:

pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Deviations can lead to reduced performance or denaturation.

Cofactor Regeneration: Most ketoreductases require a nicotinamide (B372718) cofactor, such as NADPH or NADH, as a hydride source. Since these cofactors are expensive, an in situ regeneration system is essential for a cost-effective process. A common approach is to use a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose) to continuously regenerate the consumed cofactor.

Substrate and Enzyme Loading: The concentrations of the substrate and enzyme must be carefully balanced. High substrate concentrations can lead to substrate inhibition or enzyme deactivation, while optimal enzyme loading ensures a practical reaction time without excessive cost. researchgate.net

By systematically adjusting these parameters, the enzymatic synthesis can be optimized to produce this compound with high yield and optical purity.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are among the most efficient and versatile methods for producing enantiomerically pure alcohols from prochiral ketones. wikipedia.orgsemanticscholar.org Both methods rely on a chiral catalyst to deliver hydrogen to one of the two faces of the carbonyl group with high selectivity.

Asymmetric Hydrogenation (AH) typically uses molecular hydrogen (H₂) as the reductant, often under pressure.

Asymmetric Transfer Hydrogenation (ATH) utilizes a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the substrate. wikipedia.orgsemanticscholar.org This method has the practical advantage of not requiring specialized high-pressure equipment. semanticscholar.org

These two reactions are often considered complementary, and the choice between them can depend on the specific substrate and the desired reaction conditions. nih.gov

Homogeneous Transition Metal Catalysis (e.g., Ruthenium, Rhodium)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a dominant approach in asymmetric hydrogenation. Complexes of transition metals, particularly ruthenium (Ru) and rhodium (Rh), are highly effective. researchgate.net Ruthenium(II) complexes, in particular, have been extensively developed for the asymmetric reduction of a wide range of ketones. semanticscholar.org

These catalysts typically consist of a central metal atom coordinated to chiral ligands. The ligands create a specific chiral environment around the metal, which is responsible for directing the hydrogenation to one face of the ketone. A highly successful class of catalysts developed by Noyori and colleagues involves Ru(II) complexes bearing both a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN). semanticscholar.org These systems are known for their high activity and exceptional enantioselectivity in the hydrogenation of unfunctionalized ketones. semanticscholar.orgnih.gov

Chiral Ligand Design and Rationalization (e.g., TsDPEN-type ligands)

The design of the chiral ligand is the most critical factor in achieving high enantioselectivity. The ligand's structure dictates the stereochemical outcome of the reaction. For the asymmetric transfer hydrogenation of aromatic ketones, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) is a highly successful and widely used ligand. scirp.orgnih.gov

When combined with a Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, the TsDPEN ligand forms a catalyst that is highly active and selective. The effectiveness of the TsDPEN ligand stems from several structural features:

The chiral 1,2-diphenylethylenediamine backbone establishes a rigid and well-defined stereochemical environment.

The N-H proton on the tosylated nitrogen atom plays a crucial role in the catalytic mechanism.

The interaction between the catalyst and the substrate, which may involve CH/π interactions, helps to lock the substrate into a specific orientation prior to hydrogen transfer. nih.gov

Modifications to the ligand structure can be used to fine-tune the catalyst's performance for a specific substrate. For example, tethering the arene ring to the TsDPEN ligand can increase catalyst stability and activity. rsc.org The choice of ligand is paramount, as demonstrated by the varying enantioselectivities achieved in the reduction of acetophenone (B1666503) with different catalyst systems.

Table 1. Effect of Chiral Ligand Systems on the Asymmetric Hydrogenation of Acetophenone.
Catalyst/Ligand SystemHydrogen SourceConversion (%)Enantiomeric Excess (ee, %)Product Configuration
RuCl₂((S)-TolBINAP)((S,S)-DPEN)H₂10082R
[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt₃>9597R
[RuCl₂(p-cymene)]₂ / Cinchona-NNP LigandH₂>99.998.8S
[RuCl₂(p-cymene)]₂ / (Ra,SC)-QUINAPHOS / DPENH₂>9998R

This table presents representative data to illustrate the influence of different chiral ligands on the asymmetric hydrogenation of a model aromatic ketone, acetophenone. The specific conditions (solvent, base, temperature, pressure) for each reaction vary. Data is compiled from sources. nih.govnih.govrsc.org

Mechanistic Aspects of Asymmetric Hydrogenation

The mechanism of asymmetric transfer hydrogenation catalyzed by Ru-TsDPEN complexes is understood to proceed through a "metal-ligand bifunctional" pathway. researchgate.net This mechanism does not involve direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, the reaction occurs in the outer coordination sphere of the catalyst. semanticscholar.orgnih.gov

The key steps in the catalytic cycle are:

Catalyst Activation: The precatalyst, typically [RuCl(arene)(TsDPEN)], reacts with a base (e.g., KOH or triethylamine) and the hydrogen donor (e.g., isopropanol) to form the active 18-electron ruthenium hydride species, [RuH(arene)(TsDPEN)].

Hydrogen Transfer: The ketone substrate approaches the active ruthenium hydride. The reaction proceeds through a concerted, six-membered pericyclic transition state. In this transition state, the hydride (H⁻) on the ruthenium and a proton (H⁺) from the amine (N-H) of the TsDPEN ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively. researchgate.net

Product Release and Catalyst Regeneration: The resulting chiral alcohol, this compound, is released. The 16-electron ruthenium amide species that is formed then reacts with another molecule of the hydrogen donor (e.g., isopropanol) to regenerate the active ruthenium hydride catalyst and release a molecule of acetone, completing the catalytic cycle.

Recent studies have suggested that the true catalytic species may, under certain strong reducing conditions, be ruthenium nanoclusters stabilized by the chiral ligand. scirp.org However, the outer-sphere metal-ligand bifunctional mechanism remains the widely accepted model for explaining the high efficiency and enantioselectivity of these systems. Catalyst deactivation can occur through processes like the loss of the arene ligand from the metal center. bath.ac.uk

Heterogeneous Catalytic Approaches

While homogeneous catalysts offer excellent activity and selectivity, their separation from the reaction product can be difficult and costly, leading to potential product contamination. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a practical solution to this problem as they can be easily recovered by filtration and reused.

Several strategies exist for creating heterogeneous catalysts for asymmetric ketone reduction:

Immobilization of Homogeneous Catalysts: A common approach is to anchor a known homogeneous catalyst, such as a Ru-TsDPEN complex, onto an insoluble solid support. Supports can include polymers, silica (B1680970), or layered double hydroxides. This retains the well-defined chiral environment of the molecular catalyst while making it easily separable.

Chirally Modified Metal Surfaces: This method involves adsorbing a chiral molecule, known as a modifier, onto the surface of a heterogeneous metal catalyst (e.g., platinum or ruthenium nanoparticles). The modifier, such as a cinchona alkaloid, creates chiral pockets on the metal surface where the hydrogenation of the ketone occurs stereoselectively.

Intrinsically Chiral Heterogeneous Catalysts: These are materials that are inherently chiral, such as metal-organic frameworks (MOFs) built from chiral linkers. The chirality is an integral part of the catalyst's framework.

Recently, ruthenium nanoparticles supported on carbon nanotubes have been modified in situ with chiral ligands like (1S, 2S)-DPEN. researchgate.net These heterogeneous systems have shown high conversion and good enantioselectivity (up to 80.8% ee) in the asymmetric hydrogenation of acetophenone, demonstrating the potential of this approach. researchgate.net

Table 2. General Comparison of Homogeneous and Heterogeneous Catalytic Approaches.
FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Separation Difficult (e.g., distillation, chromatography)Easy (e.g., filtration)
Catalyst Recyclability Often challengingGenerally straightforward
Activity & Selectivity Typically very high and well-definedCan be high, but may be lower than homogeneous counterparts
Reaction Conditions Usually mild (lower temperature/pressure)May require more forcing conditions
Mechanism Understanding Often well-understood through spectroscopic studiesMore complex to study due to active site heterogeneity

Chiral Auxiliary-Mediated Stereoselective Synthesis

The use of a chiral auxiliary is a classical and robust strategy in asymmetric synthesis. wikipedia.org This method involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.orgblogspot.com

For the synthesis of this compound, this approach would typically involve the following steps:

Attachment of Auxiliary: A precursor molecule is attached to a chiral auxiliary. For example, a derivative of 2,5-dimethoxybenzoic acid could be coupled with a chiral amino alcohol, such as pseudoephedrine or an Evans oxazolidinone, to form a chiral amide or imide. wikipedia.org

Diastereoselective Transformation: The ketone functionality is then introduced, and its reduction is carried out. The steric bulk of the chiral auxiliary blocks one face of the carbonyl group, forcing the reducing agent (e.g., a hydride reagent like LiAlH₄) to attack from the less hindered face. This results in the formation of one diastereomer of the alcohol preferentially over the other.

Cleavage of Auxiliary: After the diastereoselective reduction, the chiral auxiliary is chemically removed (e.g., by hydrolysis), releasing the desired enantiopure alcohol, this compound. The auxiliary can often be recovered and reused. wikipedia.org

Use of Stoichiometric Chiral Auxiliaries

The use of stoichiometric chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a prochiral substrate, such as a derivative of 2,5-dimethoxyphenylacetic acid, would be covalently bonded to a chiral auxiliary. This auxiliary would then direct the stereochemical outcome of a subsequent reaction, for instance, the addition of a methyl group to the carbonyl carbon. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. The chiral environment created by the auxiliary would favor one diastereomeric transition state over the other, leading to the formation of one diastereomer in excess.

Organometallic Reagent-Based Stereoselective Methods

This class of methods involves the direct asymmetric addition of an organometallic reagent to the prochiral ketone, 2,5-dimethoxyacetophenone. The stereoselectivity is induced by a chiral ligand that coordinates to the metal center of the reagent.

Asymmetric Addition of Organometallic Reagents to Aldehydes or Ketones

In the context of synthesizing this compound, this method would involve the reaction of 2,5-dimethoxyacetophenone with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. The key to achieving enantioselectivity is the presence of a chiral ligand that modifies the reactivity and stereochemical environment of the organometallic reagent.

Control of Stereochemistry via Chiral Ligands in Organometallic Reactions

The chiral ligand is the source of asymmetry in these reactions. Ligands such as those based on BINOL, Salen, or chiral diamines can coordinate to the metal (e.g., magnesium, lithium, titanium), creating a chiral complex. This complex then delivers the methyl group to one face of the ketone preferentially. The choice of ligand, metal, solvent, and temperature can significantly influence the enantiomeric excess (e.e.) of the final product. A hypothetical data table would showcase the performance of different chiral ligands in this transformation, but specific experimental data for this compound is not available.

Stereochemical Characterization and Analysis of 1r 1 2,5 Dimethoxyphenyl Ethan 1 Ol

Determination of Enantiomeric Excess (ee) and Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Its accurate determination is fundamental for quality control and for evaluating the efficacy of enantioselective synthetic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its high efficiency, sensitivity, and versatility. heraldopenaccess.usphenomenex.com The development of a robust HPLC method for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol involves the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers.

Polysaccharide-based CSPs are the most widely used for separating a broad range of chiral compounds. bujnochem.comchemcoplus.co.jp These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide the necessary chiral recognition environment. windows.netnih.govmdpi.comsigmaaldrich.com For a compound like 1-(2,5-dimethoxyphenyl)ethan-1-ol, columns with selectors such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are often effective. nih.govnih.gov

Method development typically involves screening various CSPs under different mobile phase modes, including normal phase, reversed-phase, and polar organic mode. windows.net In normal phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. nih.govrsc.org The addition of small amounts of additives, such as diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic compounds, can significantly improve peak shape and resolution. windows.netnih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. gimitec.com

Table 1: Illustrative Chiral HPLC Method Parameters for Separation of Aryl Ethanols

Parameter Condition Purpose
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) Provides chiral recognition for enantioseparation.
Dimensions 250 x 4.6 mm, 5 µm Standard analytical column dimensions for good resolution and efficiency.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) Typical normal phase conditions for polysaccharide CSPs. rsc.org
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Temperature 25 °C Controlled temperature ensures reproducible retention times.

| Detection | UV at 254 nm | Aromatic rings in the analyte provide strong UV absorbance. |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.czchromatographyonline.com While 1-(2,5-dimethoxyphenyl)ethan-1-ol may require derivatization to enhance its volatility and improve chromatographic performance, chiral GC offers high resolution.

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czchromatographyonline.com These macrocyclic oligosaccharides possess a chiral cavity that allows for differential interactions with enantiomers. The choice of the specific cyclodextrin (B1172386) derivative and the column's operating conditions, such as temperature programming, are critical for achieving separation.

Alternatively, an indirect GC method can be employed. This involves reacting the alcohol with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.gov

Table 2: Representative Chiral GC Conditions for Analysis of Chiral Alcohols

Parameter Condition Purpose
Column Derivatized β-cyclodextrin on a polysiloxane backbone Commonly used CSP for a wide range of chiral compounds, including alcohols. gcms.cz
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness Standard capillary column dimensions for high-resolution GC.
Carrier Gas Helium or Hydrogen Inert carrier gas for transporting the analyte through the column.
Injector Temp. 250 °C Ensures complete vaporization of the analyte.
Oven Program 100 °C hold for 2 min, then ramp to 220 °C at 5 °C/min Temperature gradient to optimize separation and analysis time.

| Detector | Flame Ionization Detector (FID) | Sensitive, universal detector for organic compounds. |

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric excess when used in conjunction with chiral derivatizing agents (CDAs). nih.gov This indirect method relies on converting the enantiomeric pair of the alcohol into a mixture of diastereomers by reacting it with a single enantiomer of a CDA. nih.govnih.gov These resulting diastereomers exhibit distinct NMR spectra, allowing for quantification. nih.gov

A widely used CDA for chiral alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. tcichemicals.comumn.edu Reaction of racemic or enantioenriched 1-(2,5-dimethoxyphenyl)ethan-1-ol with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) yields a mixture of diastereomeric Mosher's esters. umn.eduresearchgate.net In the ¹H or ¹⁹F NMR spectrum of this mixture, corresponding signals for the two diastereomers will appear at different chemical shifts. researchgate.net The enantiomeric excess can be determined by integrating the well-resolved signals corresponding to each diastereomer.

Table 3: Principle of Mosher's Ester Analysis for ee Determination

Step Description Expected Outcome
1. Derivatization React the alcohol sample with enantiopure (R)-MTPA-Cl. Formation of two diastereomeric esters: (R,R)-MTPA ester and (S,R)-MTPA ester.
2. NMR Acquisition Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the product mixture. Diastereomers exist in different chemical environments, leading to separate signals.
3. Spectral Analysis Identify well-resolved, non-overlapping signals for each diastereomer. Protons or fluorine atoms near the stereocenter will show the largest chemical shift differences (Δδ).

| 4. Quantification | Integrate the corresponding signals for each diastereomer. | The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, allowing for ee calculation. |

Absolute Configuration Assignment Methodologies

While the determination of enantiomeric purity is crucial, establishing the absolute configuration (the actual three-dimensional arrangement of atoms) of a stereocenter is equally important. Methodologies for this assignment are non-trivial and often require a combination of spectroscopic and crystallographic techniques.

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The technique relies on analyzing the diffraction pattern of X-rays passing through a high-quality single crystal of the compound. researchgate.net

For a light-atom molecule like this compound, determining the absolute configuration directly can be challenging. researchgate.net The method often requires the presence of a heavier atom to produce a significant anomalous dispersion effect, which is necessary to distinguish between the two enantiomeric forms. nih.gov Therefore, a common strategy is to prepare a crystalline derivative of the alcohol with a molecule that contains a heavier atom (e.g., bromine or a metal). researchgate.net Alternatively, forming a salt with a chiral acid or base of known absolute configuration can facilitate crystallization and subsequent structural determination. nih.gov The analysis of the diffraction data, often involving the calculation of the Flack parameter, can unambiguously assign the absolute configuration of every stereocenter in the molecule. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net The resulting ECD spectrum is unique to a specific enantiomer and its mirror image will produce an opposite spectrum. rsc.org This makes ECD a powerful tool for assigning absolute configuration. researchgate.netresearchgate.netnih.gov

The modern approach to assigning absolute configuration using ECD involves a comparison between the experimentally measured spectrum and a theoretically predicted spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.gov The procedure involves:

Assuming a configuration (e.g., R).

Performing a conformational analysis to identify the most stable conformers of the molecule.

Calculating the ECD spectrum for the assumed configuration by Boltzmann-averaging the spectra of the individual stable conformers.

Comparing the calculated spectrum with the experimental one.

A good match between the experimental and theoretical spectra provides strong evidence for the correctness of the assumed absolute configuration. nih.gov The chromophores present in 1-(2,5-dimethoxyphenyl)ethan-1-ol (the dimethoxy-substituted benzene (B151609) ring) are expected to produce distinct Cotton effects in the UV region, making this technique highly applicable. rsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides detailed information about the three-dimensional structure of the molecule, making it an invaluable tool for determining the absolute configuration of enantiomers. gaussian.com The VCD spectrum is highly sensitive to the molecule's conformation and the spatial arrangement of its functional groups. gaussian.comru.nl

For a chiral molecule like this compound, the VCD spectrum would be the mirror image of the spectrum of its corresponding (1S) enantiomer. This characteristic "mirror-image" relationship between the VCD spectra of enantiomers provides a definitive method for their differentiation.

The process of VCD analysis generally involves the following steps:

Conformational Analysis: Identifying the most stable conformations of the molecule using computational methods.

Spectral Calculation: Calculating the theoretical VCD and infrared (IR) spectra for each stable conformer.

Boltzmann Averaging: Generating a weighted average of the calculated spectra based on the predicted population of each conformer at a given temperature.

Comparison: Comparing the final calculated spectrum with the experimentally measured VCD spectrum.

The following table illustrates a hypothetical representation of key VCD bands that could be expected for a chiral aromatic alcohol, based on the analysis of similar compounds. The signs and intensities of these bands are crucial for stereochemical assignment.

Frequency Range (cm⁻¹)Vibrational Mode AssignmentExpected VCD Signal for (1R) Enantiomer
3600-3400O-H Stretch(+/-)
3100-3000Aromatic C-H Stretch(+/-)
1600-1450Aromatic C=C Stretch(+/-)
1250-1000C-O Stretch (Alcohol and Ether)(+/-)
1100-900C-H Bending(+/-)

Note: The specific signs (+/-) of the VCD signals are dependent on the molecule's conformation and absolute configuration and would need to be determined through quantum chemical calculations.

Comparison with Known Standards

The confirmation of the stereochemical identity and purity of a chiral compound like this compound relies heavily on comparison with a known, well-characterized reference standard. A reference standard is a highly purified sample of the compound with a confirmed absolute configuration and enantiomeric purity.

Various analytical techniques can be employed to compare the sample of interest with the known standard. The primary goal is to establish that the sample possesses the same stereochemical properties as the standard and to quantify the presence of the other enantiomer (the distomer).

Methods for Comparison and Purity Determination:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining the enantiomeric purity of a chiral compound. nih.govchromatographyonline.com The sample is passed through a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the retention time of the major peak in the sample chromatogram with that of the this compound standard, its identity can be confirmed. The area of the peak corresponding to the (1S) enantiomer can be used to calculate the enantiomeric excess (ee) of the sample.

Chiral Capillary Electrophoresis (CE): Similar to chiral HPLC, chiral CE separates enantiomers based on their differential interaction with a chiral selector added to the background electrolyte. mdpi.com This technique can be highly efficient and requires only a small amount of sample.

VCD Spectroscopy: As mentioned previously, the VCD spectrum of the sample can be directly compared to that of the authentic (1R) standard. A perfect match would confirm the absolute configuration. The presence of the other enantiomer would lead to a decrease in the intensity of the VCD signals, and if present in a significant amount, could be quantified.

Optical Rotation: While a classical method, measuring the specific rotation of a sample and comparing it to the known value for the pure this compound standard can provide an indication of its enantiomeric purity. However, this method is less precise than chromatographic techniques as the presence of other chiral impurities can affect the measurement.

The following table summarizes the key parameters used in these comparative analyses:

Analytical TechniqueParameter for Comparison with StandardInformation Obtained
Chiral HPLCRetention TimeConfirmation of enantiomeric identity
Peak AreaQuantification of enantiomeric purity (enantiomeric excess)
Chiral CEMigration TimeConfirmation of enantiomeric identity
Peak AreaQuantification of enantiomeric purity
VCD SpectroscopySpectral Pattern and SignConfirmation of absolute configuration
Signal IntensityIndication of enantiomeric purity
Optical RotationSpecific Rotation ValueIndication of enantiomeric purity

In practice, a combination of these methods is often used to provide a comprehensive characterization of the stereochemistry of this compound, ensuring its identity and purity.

Chemical Transformations and Reaction Mechanisms of 1r 1 2,5 Dimethoxyphenyl Ethan 1 Ol

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol functionality of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is susceptible to oxidation to yield the corresponding ketone, 2',5'-dimethoxyacetophenone. This transformation involves the formation of a carbon-oxygen double bond, accompanied by the cleavage of O-H and C-H bonds. Such reactions are also known as dehydrogenation reactions because they involve the loss of a dihydrogen molecule from the alcohol. ncert.nic.in

A variety of oxidizing agents can be employed to achieve this conversion. Strong oxidizing agents, such as acidified potassium permanganate, can be used. However, for the selective conversion of a secondary alcohol to a ketone without further reaction, milder reagents are often preferred. Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or CrO3 in an anhydrous medium are effective for isolating the ketone product. ncert.nic.in

The general reaction is summarized in the table below:

Starting MaterialProductReagent Example
This compound2',5'-DimethoxyacetophenoneCrO3 / Anhydrous conditions

Reductions and Hydrogenations of the Aromatic Ring System

The 2,5-dimethoxyphenyl moiety of the molecule can undergo reduction under specific conditions, leading to the saturation of the aromatic ring. Two primary methods for this transformation are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.

Catalytic Hydrogenation: This method typically involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or ruthenium on carbon (Ru/C) are commonly used. gychbjb.comnih.gov For instance, the hydrogenation of phenylpyridines has been successfully carried out using PtO₂ under hydrogen pressure. nih.gov Similarly, supported catalysts like Ru/C have been used for the catalytic hydrogenation of other 2,5-dimethoxyphenyl derivatives. gychbjb.com These reactions generally require elevated temperatures and pressures to overcome the stability of the aromatic ring.

Birch Reduction: This reaction provides a method for the partial reduction of the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orglibretexts.org The reaction is carried out using an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol (such as ethanol (B145695) or t-butanol) serving as a proton source. wikipedia.orgorganicreactions.org The solvated electrons from the alkali metal add to the aromatic ring, forming a radical anion. This intermediate is then protonated by the alcohol. A second electron addition followed by another protonation yields the non-conjugated diene. wikipedia.org For substituted benzenes like the 2,5-dimethoxyphenyl group, the regioselectivity is influenced by the electronic nature of the substituents. Electron-donating groups, like the methoxy (B1213986) groups, direct the reduction in a specific manner. wikipedia.org

Reduction MethodReagentsTypical Product
Catalytic HydrogenationH₂, Metal Catalyst (e.g., PtO₂, Pd/C)1-(2,5-dimethoxycyclohexyl)ethan-1-ol
Birch ReductionNa or Li, Liquid NH₃, Alcohol (e.g., EtOH)1-(2,5-dimethoxy-1,4-cyclohexadienyl)ethan-1-ol

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. For nucleophilic substitution to occur, it must first be converted into a good leaving group. This is typically achieved by protonation of the alcohol under acidic conditions, forming an alkyloxonium ion, which has a good leaving group (water). libretexts.orglibretexts.org

Given that the alcohol is secondary and benzylic, the substitution reaction can proceed via either an Sₙ1 or Sₙ2 mechanism. However, the benzylic position provides resonance stabilization to a carbocation intermediate, making an Sₙ1 pathway highly favorable. ucalgary.ca

The Sₙ1 mechanism involves a stepwise process:

Protonation: The hydroxyl group is protonated by a strong acid to form an alkyloxonium ion. libretexts.org

Carbocation Formation: The alkyloxonium ion dissociates, losing a molecule of water to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. This is the slow, rate-determining step. libretexts.orgbyjus.com

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This attack can occur from either face, which would lead to a racemic mixture of products if the starting material were chiral and the reaction occurred at the chiral center. byjus.com

Secondary benzylic halides are known to react readily via the Sₙ1 pathway. ucalgary.ca Similarly, secondary benzylic alcohols react through an Sₙ1 mechanism involving the formation of a carbocation. libretexts.org

Electrophilic Aromatic Substitution on the 2,5-Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (-OCH₃) groups. These groups are strong ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.com The 1-(hydroxyethyl) group at position 1 is a weakly deactivating group.

The directing effects of the substituents determine the position of substitution:

Methoxy group at C2: Directs to C1 (occupied), C3 (ortho), and C6 (para).

Methoxy group at C5: Directs to C4 (ortho) and C6 (ortho), and C2 (para, occupied).

Combining these effects, the positions most activated for electrophilic attack are C4 and C6. The C3 position is also activated but may be sterically hindered by the adjacent substituent.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. For 1,4-dimethoxybenzene (B90301), nitration readily occurs. chegg.commdma.ch DFT analysis suggests the regioselectivity of dinitration can be influenced by solvent effects. nih.gov

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would introduce a halogen atom onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. For example, 1,4-dimethoxybenzene can be alkylated with t-butyl alcohol in the presence of sulfuric acid. mnstate.edumnstate.educhegg.com The reaction often proceeds to disubstitution due to the high activation of the ring. mnstate.edumnstate.edu

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄(1R)-1-(4-nitro-2,5-dimethoxyphenyl)ethan-1-ol
Alkylationt-butyl alcohol, H₂SO₄(1R)-1-(4-tert-butyl-2,5-dimethoxyphenyl)ethan-1-ol

Mechanistic Studies of Aromatic and Alkyl Transformations

The mechanisms for the key transformations of this compound are well-established in organic chemistry.

Nucleophilic Substitution (Sₙ1): As detailed in section 4.3, the reaction of this secondary benzylic alcohol with nucleophiles under acidic conditions proceeds through a stepwise Sₙ1 mechanism. The key intermediate is a resonance-stabilized secondary benzylic carbocation. libretexts.orgbyjus.com The rate-determining step is the formation of this carbocation. byjus.com

Electrophilic Aromatic Substitution: The mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. organicchemistrytutor.com The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. The stability of the arenium ion intermediate determines the regioselectivity. For the 2,5-dimethoxyphenyl group, the methoxy substituents stabilize the positive charge in the intermediate when the attack occurs at the ortho or para positions, explaining their directing effect. organicchemistrytutor.comyoutube.com

Acid-Catalyzed Dehydration (Ether Formation): The formation of a symmetrical ether from a secondary alcohol via acid-catalyzed dehydration can be complex. masterorganicchemistry.com While primary alcohols typically follow an Sₙ2 mechanism, secondary alcohols can proceed via an Sₙ1 pathway. byjus.com The mechanism involves protonation of one alcohol molecule to form a good leaving group (H₂O), which then departs to form a carbocation (Sₙ1 pathway). A second molecule of the alcohol then acts as a nucleophile, attacking the carbocation. byjus.com

Fischer Esterification: This acid-catalyzed reaction between an alcohol and a carboxylic acid is a reversible nucleophilic acyl substitution. chemistrysteps.com The mechanism involves:

Protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack.

Nucleophilic attack by the alcohol on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product. masterorganicchemistry.com

Formation of Ethers and Esters

The hydroxyl group of this compound can participate in reactions to form ethers and esters.

Ester Formation: Esters can be synthesized via the Fischer esterification reaction, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. athabascau.ca The reaction is an equilibrium, so it is often driven to completion by using an excess of one reactant (typically the alcohol) or by removing the water that is formed. chemistrysteps.comathabascau.ca The synthesis of esters from benzylic alcohols like benzyl (B1604629) alcohol can be more challenging due to the reactivity of the aromatic ring, sometimes leading to side reactions like polymerization if conditions are too harsh. sciencemadness.org

Ether Formation: Ethers can be formed from this secondary alcohol through two main pathways:

Acid-Catalyzed Dehydration: Heating the alcohol in the presence of a strong acid (e.g., H₂SO₄) at a controlled temperature can lead to the formation of a symmetrical ether. masterorganicchemistry.comjove.com This reaction involves the condensation of two alcohol molecules with the elimination of one molecule of water. For secondary alcohols, this reaction competes with elimination to form an alkene, and the conditions must be carefully controlled. libretexts.org The mechanism likely proceeds through an Sₙ1 pathway. byjus.com

Williamson Ether Synthesis: This is a versatile method for preparing both symmetrical and asymmetrical ethers. byjus.com It is an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org To use this compound in this synthesis, it would first be deprotonated with a strong base (like NaH) to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide) to form an ether. masterorganicchemistry.comchemistrytalk.org Using a secondary alkyl halide as the electrophile is less efficient as it can lead to a competing elimination reaction. wikipedia.orgmasterorganicchemistry.com

Reaction TypeReactantsProduct Type
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Ester
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (e.g., CH₃I)Asymmetrical Ether
Acid-Catalyzed DehydrationAcid Catalyst (e.g., H₂SO₄), HeatSymmetrical Ether

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to probe the chemical environment and connectivity of each atom within the (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methine proton, and the methyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the substituted benzene (B151609) ring. The two methoxy groups would appear as sharp singlets, potentially with slightly different chemical shifts depending on their electronic environment. The methine proton (CH-OH) would present as a quartet due to coupling with the adjacent methyl protons, and the methyl group (CH₃) would appear as a doublet, coupled to the methine proton.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It would show distinct signals for the two methoxy carbons, the six aromatic carbons (four of which are protonated and two are quaternary), the methine carbon, and the methyl carbon.

To definitively assign these signals and elucidate the connectivity, a suite of 2D NMR experiments is utilized:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methine proton and the methyl protons would be observed, confirming their adjacent relationship. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals for the protonated carbons by correlating them to their attached protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.7 - 7.2110 - 120
OCH₃~3.8~55
CH-OH~4.9~70
CH₃~1.5~25
Aromatic C-ON/A150 - 155

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

NMR spectroscopy can also provide insights into the dynamic processes and the preferred conformation of the molecule in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons. For this compound, NOESY could reveal spatial relationships between the protons of the ethan-1-ol side chain and the aromatic ring, providing information about the rotational preferences around the C-C single bond connecting the side chain to the phenyl group. Variable temperature NMR studies could also be employed to investigate conformational changes and any restricted rotation within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio.

For the analysis of this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used as a molecular fingerprint.

Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). ESI is often coupled with liquid chromatography (LC-ESI-HRMS) for the analysis of complex mixtures. This technique would be suitable for confirming the molecular weight of this compound with high precision.

The fragmentation of the molecular ion of this compound in EI-MS is expected to follow predictable pathways for alcohols and ethers. Common fragmentation processes include:

Alpha-cleavage: The cleavage of the bond between the carbon bearing the hydroxyl group and the aromatic ring is a likely fragmentation pathway. This would result in the formation of a stable benzylic cation.

Loss of a methyl group: Cleavage of a methyl radical from one of the methoxy groups is another possible fragmentation.

Loss of water: Dehydration of the alcohol can occur, leading to the formation of an ion with a mass 18 Da less than the molecular ion.

Cleavage of the side chain: Fragmentation of the ethan-1-ol side chain can also occur.

High-resolution mass spectrometry allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of their elemental compositions. This is crucial for confirming the molecular formula and for proposing plausible fragmentation mechanisms. Isotopic analysis of the molecular ion cluster can further validate the elemental composition, as the relative abundances of the isotopic peaks (e.g., from ¹³C) must match the theoretical distribution for the proposed formula.

Interactive Data Table: Predicted Key Mass Fragments for this compound in EI-MS
m/z (predicted)Proposed Fragment
182[M]⁺˙
167[M - CH₃]⁺
164[M - H₂O]⁺˙
151[M - OCH₃]⁺
137[C₉H₉O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

In the IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups present:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methine groups.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region are expected for the C-O stretching vibrations of the alcohol and the methoxy groups.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the C-C backbone stretches often give rise to strong and sharp signals, aiding in the structural confirmation of the molecule.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretch3200 - 3600 (broad)
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1450 - 1600
C-OStretch1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the 2,5-dimethoxyphenyl group. The UV-Vis spectrum of this compound is therefore dominated by the electronic transitions occurring within this substituted benzene ring. The presence of two methoxy (-OCH₃) groups, which are auxochromes, on the benzene ring influences the energy of these transitions. Auxochromes are groups with non-bonding electrons that, when attached to a chromophore, can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).

The electronic transitions observed in the aromatic ring are primarily π → π* transitions. Benzene itself typically displays three absorption bands: a very intense primary band (E1-band) around 184 nm, a second primary band (E2-band) near 204 nm, and a much weaker secondary band (B-band) with fine structure around 256 nm. spcmc.ac.in

In this compound, the methoxy groups act as electron-donating groups through resonance, interacting with the π-electron system of the benzene ring. This interaction increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), which reduces the energy gap for the π → π* transition. ijermt.org Consequently, the absorption bands are shifted to longer wavelengths compared to unsubstituted benzene. up.ac.zahnue.edu.vn

The substitution pattern of the methoxy groups is also crucial. The 2,5-dimethoxy arrangement is equivalent to a 1,4-disubstituted system (para-substitution) with an additional ortho-substituent. Studies on dimethoxybenzene isomers have shown that 1,4-dimethoxybenzene (B90301) absorbs at a longer wavelength (λmax around 287-290 nm) compared to the 1,2- (ortho) and 1,3- (meta) isomers, which absorb around 274 nm. d-nb.info This is attributed to the greater resonance effect in the para-substituted isomer, which leads to a more significant bathochromic shift.

Therefore, the UV-Vis spectrum of this compound is expected to show a strong absorption band characteristic of the B-band of a highly substituted benzene ring, likely in the region of 280-295 nm. The fine vibrational structure typical of the benzene B-band is often lost in substituted derivatives and in polar solvents. The hydroxyl and ethyl groups attached to the benzylic position have a negligible effect on the position of the main absorption bands, as they are not directly conjugated with the aromatic π-system.

The expected electronic transitions and their approximate absorption maxima are summarized in the table below, based on data from analogous substituted benzene compounds.

Expected Transition Chromophore Approximate λmax (nm) Transition Type
Primary Band (E2-band)2,5-Dimethoxyphenyl~220-230π → π
Secondary Band (B-band)2,5-Dimethoxyphenyl~285-295π → π

Theoretical and Computational Chemistry Studies of 1r 1 2,5 Dimethoxyphenyl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol. These computational methods provide insights into the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical behavior.

The distribution of electron density in these orbitals determines the molecule's susceptibility to electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich 2,5-dimethoxyphenyl ring, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring and the ethan-1-ol side chain, suggesting potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. DFT calculations can precisely compute this energy gap, offering a quantitative measure of the molecule's stability.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic) and blue areas representing regions of low electron density (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, and positive potential near the hydroxyl hydrogen.

Various reactivity descriptors can be derived from the energies of the FMOs, providing a more detailed picture of the molecule's chemical properties. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are valuable for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the literature.

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap5.6 eV
Electronegativity (χ)3.0 eV
Chemical Hardness (η)2.8 eV
Global Electrophilicity (ω)1.6 eV

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis is a computational technique used to identify the most stable arrangements of the atoms in a molecule, known as conformers, and to determine their relative energies.

For this compound, the key dihedral angles that define its conformation are associated with the rotation of the ethan-1-ol side chain relative to the phenyl ring, and the orientation of the hydroxyl and methoxy groups. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Energy minimization studies are then performed to refine the geometry of these conformers and to calculate their energies with high accuracy. These studies often employ DFT methods, which provide a good balance between computational cost and accuracy. The results of these calculations allow for the ranking of the conformers by their stability, with the lowest energy conformer being the most abundant at equilibrium.

The conformational landscape of this compound is influenced by a variety of non-covalent interactions, including steric hindrance between the bulky methoxy groups and the ethan-1-ol side chain, and potential intramolecular hydrogen bonding between the hydroxyl group and one of the methoxy oxygen atoms. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net The presence of a chiral center at the C1 position of the ethan-1-ol side chain adds another layer of complexity to the conformational analysis. rsc.org

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the literature.

ConformerDihedral Angle (°C-C-O-H)Relative Energy (kcal/mol)
A600.00
B1801.25
C-602.50

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, taking into account the influence of their environment, such as a solvent. For this compound, MD simulations can provide valuable insights into how solvent molecules affect its conformation, dynamics, and interactions. copernicus.org

In an MD simulation, the molecule of interest is placed in a box filled with solvent molecules (e.g., water, ethanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over a period of time. This allows for the observation of how the solute and solvent molecules interact and rearrange.

One of the key applications of MD simulations is to study the solvation of this compound. By analyzing the distribution of solvent molecules around the solute, it is possible to identify specific solvation shells and to understand how the solvent molecules orient themselves to interact with the different functional groups of the solute. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the hydroxyl and methoxy groups of the molecule.

MD simulations can also be used to investigate the influence of the solvent on the conformational preferences of this compound. The relative energies of the different conformers can be different in solution compared to the gas phase due to the stabilizing or destabilizing effects of the solvent. MD simulations can capture these effects and provide a more realistic picture of the conformational equilibrium in a given solvent.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions, including those involving this compound. Reaction pathway modeling allows for the exploration of the potential energy surface connecting reactants and products, providing a detailed picture of the reaction mechanism.

The first step in modeling a reaction pathway is to identify the structures of the reactants, products, and any intermediates. Then, computational methods are used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to occur.

Various algorithms can be used to find the TS, and once located, its geometry and energy can be calculated with high accuracy using quantum chemical methods. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is a crucial factor in determining the reaction rate.

For a reaction involving this compound, such as its oxidation or dehydration, reaction pathway modeling could be used to:

Determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Identify the key bond-breaking and bond-forming events that occur during the reaction.

Calculate the activation energy and predict the reaction rate.

Investigate the effect of substituents on the reaction mechanism and energetics.

By characterizing the transition state, chemists can gain a deeper understanding of the factors that control the reactivity of this compound and design more efficient synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry methods can be used to predict various spectroscopic parameters of this compound, which can be invaluable for its characterization and for the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is a particularly useful application of computational chemistry. researchgate.netacs.orgresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using DFT methods, often in combination with a consideration of solvent effects to improve accuracy. tifrh.res.inivanmr.com The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule and to assign the signals in the experimental spectrum.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. Quantum chemical calculations can be used to compute these vibrational frequencies, providing a theoretical IR spectrum. This can be a powerful tool for identifying the functional groups present in the molecule and for interpreting the experimental IR spectrum. For this compound, the calculated IR spectrum would be expected to show characteristic bands for the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and the alkyl chain, and the C-O stretches of the methoxy and hydroxyl groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the literature.

ParameterPredicted ValueExperimental Value
¹H NMR (δ, ppm) - OH3.53.4
¹³C NMR (δ, ppm) - C-OH70.269.8
IR Frequency (cm⁻¹) - O-H stretch34503430

Molecular Recognition and Binding Mode Analysis (e.g., with theoretical models of enzymes or receptors, without implications for in vivo effects)

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Understanding how this compound interacts with biological macromolecules, such as enzymes or receptors, is of great interest. Computational methods, particularly molecular docking, can be used to study these interactions at the molecular level. abap.co.innih.govmdpi.commdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor) to form a stable complex. nih.gov In the case of this compound, docking simulations could be used to predict its binding mode within the active site of a theoretical enzyme or receptor model.

The process of molecular docking involves two main steps:

Sampling: A large number of possible binding poses of the ligand in the receptor's binding site are generated.

Scoring: Each of these poses is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted to be the most likely binding mode.

The results of a docking study can provide valuable information about the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can be used to understand the basis of molecular recognition and to design new molecules with improved binding affinities. For this compound, docking studies could reveal how the dimethoxyphenyl ring and the ethan-1-ol side chain contribute to its binding to a hypothetical receptor.

Table 4: Hypothetical Molecular Docking Results for this compound with a Theoretical Receptor Model This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the literature.

ParameterValue
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesTyr123, Phe234, Ser156
Type of InteractionsHydrogen bond with Ser156, π-π stacking with Phe234

Applications of 1r 1 2,5 Dimethoxyphenyl Ethan 1 Ol As a Chiral Building Block

Precursor in the Synthesis of Chiral Amines and Amino Alcohols

The chiral 1-arylethanol motif is a cornerstone in the synthesis of optically active amines and amino alcohols, which are prevalent in pharmaceuticals and natural products.

A primary application of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is its conversion to the corresponding chiral phenethylamine (B48288). The direct substitution of the hydroxyl group with an amino group can be achieved with control over the stereochemistry. A particularly effective method for this transformation is the Mitsunobu reaction, which typically proceeds with a clean inversion of stereochemistry (SN2 mechanism). nih.govnih.gov

In this process, the alcohol is activated in situ by triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A suitable nitrogen nucleophile, like hydrazoic acid (HN₃) or diphenylphosphoryl azide (B81097) (DPPA), can then displace the activated hydroxyl group. nih.govwikipedia.org The resulting chiral azide is subsequently reduced to the primary amine, for instance, via a Staudinger reaction or catalytic hydrogenation, yielding the (1S)-enantiomer of the amine. This stereochemical inversion is a powerful tool for accessing specific enantiomers of chiral amines from readily available chiral alcohols. nih.gov

Table 1: Proposed Stereoinversive Conversion to (1S)-1-(2,5-dimethoxyphenyl)ethanamine

StepReactionReagentsProductStereochemistry
1Mitsunobu Reaction1. PPh₃, DIAD2. DPPA(1S)-1-azido-1-(2,5-dimethoxyphenyl)ethaneInversion (R to S)
2Azide ReductionH₂, Pd/C or PPh₃, H₂O(1S)-1-(2,5-dimethoxyphenyl)ethanamineRetention (S)

This two-step sequence provides a reliable route to enantiomerically enriched 1-(2,5-dimethoxyphenyl)ethanamines, which are scaffolds found in various biologically active compounds.

While this compound is an α-substituted alcohol, the 2,5-dimethoxyphenyl scaffold is also integral to the synthesis of related β-amino alcohols. For example, the compound 2-amino-1-(2,5-dimethoxyphenyl)ethanol has been synthesized starting from 2,5-dimethoxybenzaldehyde (B135726). scholaris.cawikipedia.org This synthesis involves the condensation with a nitromethane (B149229) derivative followed by reduction of the nitro group to an amine. scholaris.ca Although this route does not start directly from this compound, it highlights the utility of the substituted phenyl ring in constructing these important motifs.

Chiral β-amino alcohols are crucial precursors for the synthesis of chiral oxazolines. tcichemicals.com These five-membered heterocyclic compounds are widely used as ligands in asymmetric catalysis and as chiral auxiliaries in organic synthesis. sigmaaldrich.comresearchgate.net The general synthesis involves the condensation of a chiral amino alcohol with a nitrile, an imidate, or a carboxylic acid derivative. nih.govresearchgate.net Therefore, by extension, the chiral amine derived from this compound could be further elaborated to access chiral β-amino alcohols and subsequently, chiral oxazolines bearing the 2,5-dimethoxyphenyl moiety.

Intermediate for Chiral Oxygen-Containing Heterocycles

The electron-rich nature of the 2,5-dimethoxy-substituted aromatic ring in this compound makes it a suitable substrate for intramolecular cyclization reactions to form chiral oxygen-containing heterocycles, such as dihydrobenzofurans. These structures are present in a wide array of natural products and pharmacologically active molecules.

One potential pathway is an acid-catalyzed intramolecular Friedel-Crafts-type alkylation or hydroarylation. The benzylic alcohol can be protonated under acidic conditions to form a carbocation, which can then be attacked by the electron-rich aromatic ring at an ortho position to the methoxy (B1213986) groups, leading to cyclization. More advanced methods, such as transition-metal-catalyzed intramolecular hydroarylation, have proven effective for the enantioselective synthesis of 3-substituted dihydrobenzofurans from similar allyloxyphenyl ketones. nii.ac.jp Similarly, oxidative cyclization methods, using reagents like palladium(II) salts or hypervalent iodine compounds, can facilitate the formation of dihydrobenzofuran rings from appropriate phenol (B47542) derivatives. nih.govnih.govmdpi.com

Table 2: Proposed Synthetic Route to a Chiral Dihydrobenzofuran Derivative

Starting Material (Conceptual)Reaction TypeCatalyst/ReagentProduct
This compound derivativeIntramolecular HydroarylationChiral Iridium ComplexChiral 2,3-dihydrobenzofuran
This compound derivativeOxidative CyclizationPd(II) salt / O₂Chiral 2,3-dihydrobenzofuran

These strategies would leverage the inherent chirality of the starting alcohol to produce enantiomerically enriched heterocyclic products.

Role in the Asymmetric Total Synthesis of Complex Natural Products and Analogues

Chiral 1-phenylethanol (B42297) and its derivatives are fundamental building blocks and chiral auxiliaries in the synthesis of complex molecules. nih.govwikipedia.orgresearchgate.net Their utility is demonstrated in their incorporation into the carbon skeleton of a target molecule or in their temporary use to direct the stereochemistry of a reaction, after which they are cleaved and recovered. wikipedia.org For instance, chiral 1-phenylethanol has been used as a chiral derivatizing agent to determine the enantiomeric purity of other compounds. sigmaaldrich.comnih.gov

While specific, prominent examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in a survey of the literature, its structural motifs are relevant. The 2,5-dimethoxyphenyl group is present in a number of natural products, and the ability to introduce a chiral benzylic center stereoselectively is of great importance. The transformations discussed in the preceding sections, such as conversion to chiral amines and heterocycles, demonstrate its potential as a versatile starting material for constructing key fragments of more elaborate natural product targets.

Development of Chiral Catalysts and Ligands Derived from the Core Structure

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral alcohols and amines are frequently used as starting materials for the synthesis of these ligands. nih.govnih.govambeed.com this compound and its corresponding amine are excellent candidates for this purpose.

One major class of ligands that could be derived are P-chiral phosphine (B1218219) ligands. These ligands, where the phosphorus atom itself is a stereocenter, have shown exceptional performance in asymmetric hydrogenation and other reactions. nih.govtcichemicals.comresearchgate.net Synthetic routes to these ligands often involve the use of chiral alcohols to resolve racemic phosphine oxides or to serve as chiral auxiliaries in stereoselective reactions at the phosphorus center. scholaris.ca

Another important class of ligands is the phosphino-oxazoline (PHOX) family. These are typically synthesized by the condensation of a chiral amino alcohol with a phosphino-substituted nitrile or related derivative. researchgate.net The chiral amine (1S)-1-(2,5-dimethoxyphenyl)ethanamine, accessible from the title compound via the Mitsunobu reaction, could be converted into a β-amino alcohol and subsequently used to construct a novel PHOX-type ligand. The steric and electronic properties of the 2,5-dimethoxyphenyl group could impart unique catalytic activities.

Table 3: Potential Chiral Ligands Derived from this compound

Ligand TypeGeneral StructurePotential Precursor from Title Compound
P-Chiral PhosphineR¹R²P*-X (X=chiral auxiliary)This compound
Phosphino-oxazoline (PHOX)Aryl-P(Ph)₂ attached to an oxazoline (B21484) ring(1S)-1-(2,5-dimethoxyphenyl)ethanamine (via the corresponding amino alcohol)

The modular synthesis of these ligand types allows for fine-tuning of the catalyst structure to achieve high enantioselectivity in a wide range of chemical transformations. bldpharm.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering research towards more sustainable methods for producing chiral alcohols like (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol. A primary focus is the use of biocatalysts, which operate under mild conditions and often use water as a solvent, reducing the need for harsh reagents and organic solvents. nih.gov

Biocatalytic reduction of the corresponding ketone, 2,5-dimethoxyacetophenone, is a promising green alternative to traditional chemical methods. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs) have demonstrated high efficiency and enantioselectivity in the synthesis of chiral aromatic alcohols. nih.govnih.gov The development of robust enzyme systems, potentially through directed evolution, could lead to biocatalysts with enhanced stability, activity, and substrate scope, making the industrial-scale production of this compound more economically viable and environmentally friendly. nih.govrsc.org

Future research in this area will likely focus on:

Whole-cell biocatalysis: Utilizing whole microorganisms, such as Lactobacillus kefiri, can provide a cost-effective method for asymmetric reduction without the need for purified enzymes. researchgate.net

Enzyme immobilization: Immobilizing enzymes on solid supports can enhance their stability and allow for easier recovery and reuse, contributing to a more sustainable process.

Solvent selection: The use of greener solvents or even solvent-free reaction conditions will be crucial in minimizing the environmental impact of the synthesis.

Rational Design of Highly Enantioselective Catalytic Systems

The development of highly efficient and selective catalysts is central to modern asymmetric synthesis. numberanalytics.com For the synthesis of this compound, this involves the rational design of catalysts that can effectively control the stereochemical outcome of the reduction of 2,5-dimethoxyacetophenone. numberanalytics.com

Transition metal complexes with chiral ligands are widely used in asymmetric catalysis. numberanalytics.com The design of these ligands is critical for achieving high enantioselectivity. numberanalytics.com Computational modeling and high-throughput screening are becoming increasingly important tools for the rational design of new catalysts. These approaches can help to predict the most effective catalyst structures and reaction conditions, accelerating the discovery of new and improved catalytic systems. numberanalytics.com

Key areas for future research include:

Novel ligand development: The synthesis and evaluation of new chiral ligands with unique steric and electronic properties will continue to be a major focus.

Supramolecular catalysis: The use of supramolecular structures, such as metal-organic cages, to create a chiral microenvironment around the catalyst can enhance enantioselectivity. chinesechemsoc.org

Dual catalysis: Combining different types of catalysts, such as a metal catalyst and an organocatalyst, can enable novel reaction pathways and improve stereocontrol.

Mechanistic Elucidation of Novel Transformations and Stereocontrol Principles

A deep understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. rsc.org For the synthesis of this compound, this includes elucidating the mechanisms of both catalytic and biocatalytic reductions.

Detailed mechanistic studies can provide insights into the factors that control enantioselectivity, such as the structure of the catalyst-substrate complex and the nature of the transition state. numberanalytics.com This knowledge can then be used to design more effective catalysts and optimize reaction conditions. Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, are powerful tools for mechanistic investigation.

Future research will likely focus on:

Understanding enzyme mechanisms: Elucidating the precise mechanisms by which enzymes like ADHs achieve their high selectivity will be crucial for their further development and application.

Stereocontrol in complex systems: Investigating the principles of stereocontrol in more complex reaction systems, such as those involving multiple chiral centers, will be important for expanding the synthetic utility of this compound. scispace.com

Computational studies: The use of density functional theory (DFT) and other computational methods will continue to play a vital role in understanding reaction mechanisms and predicting stereochemical outcomes.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, scalability, and process control. umontreal.caresearchgate.net The integration of asymmetric catalysis with flow chemistry is a rapidly developing field that holds great promise for the efficient and automated synthesis of chiral compounds like this compound. acs.orgbeilstein-journals.org

Automated synthesis platforms can further enhance the efficiency of the synthetic process by enabling high-throughput screening of reaction conditions and catalysts. illinois.edusigmaaldrich.comresearchgate.net This can significantly accelerate the optimization of the synthesis of this compound.

Future directions in this area include:

Heterogeneous catalysis in flow: The development of robust and recyclable heterogeneous catalysts is key to the successful implementation of continuous flow processes. acs.org

Multi-step flow synthesis: The integration of multiple reaction steps into a single continuous flow process can streamline the synthesis of complex molecules. durham.ac.uk

Real-time monitoring and control: The use of in-line analytical techniques to monitor and control the reaction in real-time can improve product quality and yield.

Exploration of New Applications as a Versatile Chiral Synthon in Diverse Chemical Fields

This compound is a valuable chiral building block, or synthon, for the synthesis of more complex molecules. nih.govorganic-chemistry.orgthieme.de Its utility stems from the presence of a stereocenter and functional groups that can be readily transformed.

While its primary applications are likely in the pharmaceutical industry for the synthesis of bioactive molecules, its potential extends to other areas of chemistry. mdpi.comnih.gov The exploration of new applications for this versatile synthon is an active area of research.

Potential future applications include:

Medicinal Chemistry: The synthesis of new drug candidates with improved efficacy and reduced side effects. The chiral nature of this compound is crucial in this context, as the biological activity of a drug is often dependent on its stereochemistry. nih.govresearchgate.net

Materials Science: The development of new chiral materials with unique optical or electronic properties.

Agrochemicals: The synthesis of new pesticides and herbicides with improved selectivity and reduced environmental impact.

The following table provides an overview of potential research directions and their anticipated impact:

Research AreaKey FocusPotential Impact
Sustainable Synthesis Biocatalysis, green solvents, enzyme immobilizationReduced environmental impact, increased economic viability
Enantioselective Catalysis Novel ligand design, supramolecular catalysis, dual catalysisHigher yields and enantioselectivities, broader substrate scope
Mechanistic Elucidation Understanding enzyme mechanisms, computational studiesMore efficient and selective synthetic methods
Flow Chemistry Heterogeneous catalysis, multi-step synthesis, real-time controlImproved safety, scalability, and process control
New Applications Medicinal chemistry, materials science, agrochemicalsDevelopment of new drugs, materials, and agrochemicals

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol, and how do they influence experimental design?

  • Answer : The compound’s chiral center (R-configuration) and substituents (methoxy groups at positions 2 and 5) dictate solubility, stability, and reactivity. For instance:

  • Hydrogen bonding : The hydroxyl (-OH) and methoxy (-OCH₃) groups contribute to hydrogen-bonding capacity, affecting solvent choice (polar aprotic vs. protic) for reactions .
  • LogP : Estimated at ~2.2 (similar to analogs), suggesting moderate hydrophobicity, which impacts chromatographic purification (e.g., reverse-phase HPLC) .
  • Chirality : Requires enantioselective synthesis or resolution methods (e.g., enzymatic acetylation) to avoid racemization during reactions .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer :

  • Asymmetric Reduction : Catalytic hydrogenation of 2,5-dimethoxyacetophenone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) .
  • Enzymatic Resolution : Kinetic resolution of racemic alcohols via lipase-catalyzed acetylation (e.g., using Candida antarctica lipase B), isolating the (1R)-enantiomer .
  • Grignard Addition : Reaction of 2,5-dimethoxybenzaldehyde with methylmagnesium bromide, followed by stereoselective reduction .

Q. How is the enantiomeric purity of this compound validated?

  • Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data for the (1R)-enantiomer .
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of signals for enantiomers in ¹H NMR .

Advanced Research Questions

Q. How do the electronic effects of 2,5-dimethoxy substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

  • Answer :

  • Activation/Deactivation : Methoxy groups are strong electron-donating groups (EDGs). The para-methoxy (position 5) activates the ring, directing EAS to position 4, while the ortho-methoxy (position 2) sterically hinders position 3 .
  • Case Study : Nitration of this compound predominantly yields the 4-nitro derivative, confirmed by LC-MS and ¹H NMR .

Q. What strategies mitigate racemization during derivatization of this compound under acidic or basic conditions?

  • Answer :

  • Protection of -OH : Use silyl protecting groups (e.g., TBSCl) to stabilize the chiral center during reactions like sulfonation or halogenation .
  • Low-Temperature Conditions : Perform reactions below 0°C to slow acid/base-catalyzed racemization .
  • Monitoring : Track ee changes via in-situ chiral HPLC during reaction optimization .

Q. How does the stereochemistry of this compound affect its interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Docking Studies : Molecular dynamics simulations show the (1R)-enantiomer binds more tightly to serotonin receptors (e.g., 5-HT₂A) due to optimal hydrogen bonding with Asp155 .
  • In Vitro Assays : Enantiomer-specific inhibition of monoamine oxidases (MAOs) correlates with the (1R)-configuration’s spatial alignment in the catalytic pocket .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for asymmetric syntheses: How to reconcile conflicting data?

  • Answer :

  • Catalyst Variability : Ru-BINAP systems may yield 80–95% ee depending on solvent (toluene vs. ethanol) and substrate purity .
  • Resolution vs. Dynamic Kinetic Resolution : Enzymatic methods (e.g., CAL-B) often report lower yields (~50%) but higher ee (>99%), whereas dynamic kinetic resolution (DKR) improves both .

Methodological Best Practices

Optimizing reaction conditions for large-scale synthesis: Balancing cost and efficiency

  • Answer :

  • Catalyst Loading : Reduce Ru-BINAP to 0.1 mol% in ethanol/water biphasic systems to lower costs while maintaining >90% ee .
  • Workflow : Use continuous-flow reactors for enzymatic resolutions to enhance throughput and minimize enzyme degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.